molecular formula C15H19N3O2 B7564586 4-[2-(3-Methyl-2,3-dihydroindol-1-yl)acetyl]piperazin-2-one

4-[2-(3-Methyl-2,3-dihydroindol-1-yl)acetyl]piperazin-2-one

Cat. No. B7564586
M. Wt: 273.33 g/mol
InChI Key: YASIIYNRUQJEEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(3-Methyl-2,3-dihydroindol-1-yl)acetyl]piperazin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is known for its unique properties, which make it an ideal candidate for use in scientific experiments.

Mechanism of Action

The mechanism of action of 4-[2-(3-Methyl-2,3-dihydroindol-1-yl)acetyl]piperazin-2-one is not fully understood. However, it is believed to act as a potent inhibitor of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, 4-[2-(3-Methyl-2,3-dihydroindol-1-yl)acetyl]piperazin-2-one can increase the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[2-(3-Methyl-2,3-dihydroindol-1-yl)acetyl]piperazin-2-one have been studied extensively. It has been found to have a significant impact on the levels of various neurotransmitters, such as dopamine, serotonin, and norepinephrine. It has also been found to have antioxidant properties, which can protect the brain from oxidative stress. Additionally, it has been shown to have anti-inflammatory properties, which can reduce inflammation in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[2-(3-Methyl-2,3-dihydroindol-1-yl)acetyl]piperazin-2-one in lab experiments are numerous. This compound is easy to synthesize, and its unique properties make it an ideal candidate for use in various research studies. However, there are also some limitations associated with its use. One of the main limitations is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are numerous future directions for research related to 4-[2-(3-Methyl-2,3-dihydroindol-1-yl)acetyl]piperazin-2-one. One potential direction is to further investigate its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another potential direction is to explore its potential applications in drug discovery and development. Additionally, further studies are needed to fully understand its mechanism of action and its effects on various neurotransmitters and physiological processes.

Synthesis Methods

The synthesis of 4-[2-(3-Methyl-2,3-dihydroindol-1-yl)acetyl]piperazin-2-one involves the reaction of 3-methyl-2,3-dihydroindole with acetyl chloride in the presence of piperazine. The reaction is carried out in anhydrous conditions, and the resulting product is purified through recrystallization. This synthesis method is well-established and has been used in various research studies.

Scientific Research Applications

The unique properties of 4-[2-(3-Methyl-2,3-dihydroindol-1-yl)acetyl]piperazin-2-one make it an ideal candidate for use in scientific research. This compound has been used in various studies related to neuroscience, pharmacology, and medicinal chemistry. It has been found to have potential applications in the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has also been used in studies related to drug discovery and development.

properties

IUPAC Name

4-[2-(3-methyl-2,3-dihydroindol-1-yl)acetyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-11-8-18(13-5-3-2-4-12(11)13)10-15(20)17-7-6-16-14(19)9-17/h2-5,11H,6-10H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YASIIYNRUQJEEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=CC=CC=C12)CC(=O)N3CCNC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.